molecular formula C4H3BrSe B187646 2-Bromoselenophene CAS No. 1449-68-9

2-Bromoselenophene

Cat. No.: B187646
CAS No.: 1449-68-9
M. Wt: 209.94 g/mol
InChI Key: RFDUCRPAYDEXEO-UHFFFAOYSA-N
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Description

2-Bromoselenophene is an organoselenium compound with the molecular formula C₄H₃BrSe It is a derivative of selenophene, where a bromine atom is substituted at the second position of the selenophene ring

Mechanism of Action

Target of Action

The primary target of 2-Bromoselenophene is the palladium (Pd) catalyst in palladium-catalyzed direct heteroarylations . This compound is used in the preparation of artificial photosynthetic systems for solar energy conversion or for thin film transistor applications .

Mode of Action

This compound interacts with its target through a series of steps in a catalytic cycle . The first step is the oxidative addition of the this compound to Pd(0) to afford the Pd(II) intermediate . Then, after elimination of KBr with KOAc, a concerted metalation–deprotonation pathway involving a heteroarene gives a Pd(II) intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the coupling of several heteroaromatics using aryl halides as reaction partners . This process is particularly effective for the preparation of bi(hetero)aryls .

Pharmacokinetics

The compound’s reactivity in palladium-catalyzed direct heteroarylations suggests that it may have significant bioavailability .

Result of Action

The result of this compound’s action is the formation of 2-heteroarylated selenophenes . These compounds are important in the development of new light-emitting materials .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For example, reactions performed at 130 °C or 110 °C gave the expected arylated selenophene in 55% and 64% yields, respectively, with complete conversions of this compound . The yield was higher (80%) when the reaction was conducted at 90 °c .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoselenophene can be synthesized through the bromination of selenophene. The typical method involves the reaction of selenophene with N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform. The reaction is usually carried out at room temperature, and the product is purified through standard techniques like column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Bromoselenophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium-Catalyzed Arylation: This reaction typically involves the use of palladium acetate (Pd(OAc)₂) as a catalyst, potassium acetate (KOAc) as a base, and dimethylacetamide (DMA) as a solvent.

Major Products:

    Arylated Selenophenes:

Scientific Research Applications

2-Bromoselenophene has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur analogs. This makes it particularly valuable in the synthesis of materials with specific electronic and optical properties .

Properties

IUPAC Name

2-bromoselenophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrSe/c5-4-2-1-3-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDUCRPAYDEXEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[Se]C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162839
Record name 2-Bromoselenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449-68-9
Record name 2-Bromoselenophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoselenophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoselenophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the limitations of using 2-bromoselenophene in palladium-catalyzed direct arylations?

A1: The research indicates that this compound exhibits limited reactivity in palladium-catalyzed direct arylations. [] It can only effectively couple with highly reactive heteroarenes to produce 2-heteroarylated selenophenes. This limitation arises from the relatively lower reactivity of the bromine atom in the 2-position of the selenophene ring towards oxidative addition by the palladium catalyst.

Q2: How does the reactivity of this compound compare to 2,5-dibromoselenophene in palladium-catalyzed direct arylations?

A2: 2,5-Dibromoselenophene demonstrates significantly higher reactivity compared to this compound in these reactions. [] It readily undergoes coupling with a wider range of thiazole and thiophene derivatives, producing 2,5-di(heteroarylated) selenophenes in high yields. This enhanced reactivity is attributed to the presence of two bromine atoms, which facilitates oxidative addition with the palladium catalyst.

Q3: Can unsymmetrical 2,5-di(hetero)arylated selenophene derivatives be synthesized from this compound?

A3: While direct arylation of this compound is limited, the research demonstrates a successful three-step strategy for synthesizing unsymmetrical derivatives. [] This involves sequential catalytic C2 heteroarylation of this compound, followed by bromination, and finally a catalytic C5 arylation reaction. This approach leverages the initial reactivity of this compound and introduces a second halogen for further functionalization.

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